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Compound of Interest

Compound Name: Propanol-PEG5-CH2OH

Cat. No.: B11930507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and

spectrometric data for Propanol-PEG5-CH2OH, a bifunctional linker commonly utilized in

various biochemical and pharmaceutical applications. Due to the limited availability of direct

experimental data for this specific molecule, this guide presents predicted Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data based on the known properties of its

constituent propanol and polyethylene glycol (PEG) moieties. Furthermore, detailed

experimental protocols for acquiring and analyzing this data are provided, along with a general

workflow for the structural confirmation of synthesized molecules.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Electrospray Ionization

Mass Spectrometry (ESI-MS) data for Propanol-PEG5-CH2OH. These predictions are derived

from established chemical shift values and fragmentation patterns of analogous structures.

Table 1: Predicted ¹H NMR Data for Propanol-PEG5-CH2OH
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Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

HO-CH₂-CH₂-CH₂-O- ~3.60 Triplet 2H

HO-CH₂-CH₂-CH₂-O- ~1.85 Quintet 2H

HO-CH₂-CH₂-CH₂-O- ~3.55 Triplet 2H

-O-CH₂-CH₂-O- (PEG

backbone)
~3.64 Singlet 20H

-O-CH₂-CH₂-O-CH₂-

CH₂-CH₂OH
~3.55 Triplet 2H

-O-CH₂-CH₂-O-CH₂-

CH₂-CH₂OH
~1.85 Quintet 2H

-O-CH₂-CH₂-O-CH₂-

CH₂-CH₂OH
~3.60 Triplet 2H

HO- Broad Singlet 2H

Table 2: Predicted ¹³C NMR Data for Propanol-PEG5-CH2OH

Assignment Predicted Chemical Shift (ppm)

HO-CH₂- ~62.5

HO-CH₂-CH₂- ~32.0

HO-CH₂-CH₂-CH₂-O- ~70.0

-O-CH₂-CH₂-O- (PEG backbone) ~70.5

-O-CH₂-CH₂-O-CH₂-CH₂-CH₂OH ~70.0

-O-CH₂-CH₂-O-CH₂-CH₂-CH₂OH ~32.0

-O-CH₂-CH₂-O-CH₂-CH₂-CH₂OH ~62.5

Table 3: Predicted ESI-MS Data for Propanol-PEG5-CH2OH
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Ion Predicted m/z Notes

[M+H]⁺ 311.21 Protonated molecule

[M+Na]⁺ 333.19

Sodiated adduct, commonly

observed for PEGylated

compounds

[M+K]⁺ 349.16
Potassiated adduct, also

commonly observed

Experimental Protocols
Precise and reproducible data acquisition is critical for the accurate characterization of

Propanol-PEG5-CH2OH. The following sections detail standardized protocols for NMR and

ESI-MS analysis.

Protocol for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality 1D NMR spectra of a PEGylated

molecule like Propanol-PEG5-CH2OH.

Sample Preparation:

Accurately weigh 5-10 mg of the Propanol-PEG5-CH2OH sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated

Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Methanol (CD₃OD)). The

choice of solvent will depend on the sample's solubility.

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane

(TMS) for CDCl₃, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O)

can be added.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

For ¹H NMR:

Acquire a standard single-pulse ¹H spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64

scans).

For ¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans (typically 1024 or more) and a longer relaxation delay may be

necessary.

Data Processing and Analysis:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the solvent peak or the internal standard as a

reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons

corresponding to each signal.

Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to

assign the peaks to the corresponding protons and carbons in the Propanol-PEG5-
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CH2OH structure.

Protocol for Electrospray Ionization Mass Spectrometry
(ESI-MS)
ESI-MS is a soft ionization technique well-suited for analyzing polar and thermally labile

molecules like Propanol-PEG5-CH2OH.[1]

Sample Preparation:

Prepare a dilute solution of the Propanol-PEG5-CH2OH sample (typically 1-10 µM) in a

solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of water with an

organic modifier.

The addition of a small amount of an acid (e.g., formic acid) for positive ion mode or a

base (e.g., ammonium hydroxide) for negative ion mode can enhance ionization.

Instrument Setup and Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min)

using a syringe pump.

Optimize the ESI source parameters, including the capillary voltage, cone voltage,

desolvation gas flow rate, and temperature, to maximize the signal intensity and stability.

Acquire the mass spectrum in the appropriate mass range. For Propanol-PEG5-CH2OH
(MW = 310.38 g/mol ), a scan range of m/z 100-500 should be sufficient to observe the

expected ions.[1]

Data Analysis:

Analyze the resulting mass spectrum to identify the molecular ion and any adducts (e.g.,

[M+H]⁺, [M+Na]⁺, [M+K]⁺).

The high-resolution mass measurement provided by modern mass spectrometers allows

for the determination of the elemental composition of the observed ions, which can be

used to confirm the molecular formula of the compound.
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Workflow for Structural Confirmation
The following diagram illustrates a general workflow for the structural confirmation of a

synthesized molecule, integrating both NMR and MS data. This systematic approach ensures a

high degree of confidence in the final structural assignment.
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Workflow for Structural Confirmation of Propanol-PEG5-CH2OH
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Caption: A logical workflow for the synthesis, purification, analysis, and structural confirmation

of Propanol-PEG5-CH2OH.

This guide provides a foundational understanding of the expected spectroscopic and

spectrometric characteristics of Propanol-PEG5-CH2OH, along with practical guidance for

data acquisition and analysis. For any specific application, it is recommended to acquire

experimental data on a purified sample and compare it with the predictions and protocols

outlined herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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